molecular formula C4N2Na2S2 B3038103 [Bis(sodiothio)methylene]malononitrile CAS No. 742058-52-2

[Bis(sodiothio)methylene]malononitrile

Cat. No.: B3038103
CAS No.: 742058-52-2
M. Wt: 186.2 g/mol
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
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Description

[Bis(sodiothio)methylene]malononitrile is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound is characterized by the presence of two sodiothio groups attached to a methylene bridge, which is further connected to a malononitrile moiety. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable compound in the synthesis of novel materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(sodiothio)methylene]malononitrile typically involves the reaction of malononitrile with sodium hydrosulfide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Malononitrile+2Sodium hydrosulfideThis compound+By-products\text{Malononitrile} + 2 \text{Sodium hydrosulfide} \rightarrow \text{this compound} + \text{By-products} Malononitrile+2Sodium hydrosulfide→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The sodiothio groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted malononitrile derivatives.

Scientific Research Applications

[Bis(sodiothio)methylene]malononitrile has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of novel organic molecules and materials, such as conducting polymers and organic semiconductors.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of advanced materials with specific properties, such as enhanced conductivity or reactivity.

Mechanism of Action

The mechanism of action of [Bis(sodiothio)methylene]malononitrile involves its interaction with molecular targets through its sodiothio groups and malononitrile moiety. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific target and reaction conditions. The compound’s ability to undergo various chemical transformations makes it a versatile tool in both chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    [Bis(methylthio)methylene]malononitrile: Similar in structure but with methylthio groups instead of sodiothio groups.

    [Bis(ethoxythio)methylene]malononitrile: Contains ethoxythio groups, offering different reactivity and properties.

    [Bis(phenylthio)methylene]malononitrile: Features phenylthio groups, which can influence its chemical behavior and applications.

Uniqueness

[Bis(sodiothio)methylene]malononitrile is unique due to the presence of sodiothio groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of novel materials and in various scientific research applications.

Properties

IUPAC Name

disodium;2,2-dicyanoethene-1,1-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPPDQPTYJSNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Bis(sodiothio)methylene]malononitrile
Reactant of Route 2
[Bis(sodiothio)methylene]malononitrile
Reactant of Route 3
[Bis(sodiothio)methylene]malononitrile

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